3-Acetyl-5-chloro-4-azaindole: Chemical Properties & Technical Guide
3-Acetyl-5-chloro-4-azaindole: Chemical Properties & Technical Guide
Executive Summary
3-Acetyl-5-chloro-4-azaindole (IUPAC: 1-(5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of kinase inhibitors and antiviral agents.[1][2] It functions as a bioisostere of 3-acetylindole , where the nitrogen atom at the 4-position (N4) modulates lipophilicity, hydrogen bonding capability, and metabolic stability.
Critical Distinction: Researchers often confuse this compound with its isomer, 3-acetyl-4-chloro-7-azaindole (CAS 1011711-52-6), which is more commercially prevalent. This guide focuses strictly on the 4-azaindole (
Part 1: Chemical Identity & Physicochemical Properties[3]
The introduction of the chlorine atom at C5 and the acetyl group at C3 creates a "push-pull" electronic system. The pyrrole ring acts as an electron donor, while the pyridine ring (augmented by the electronegative chlorine) acts as an electron acceptor.
| Property | Data / Estimate | Context for Drug Design |
| CAS Number | Not standardized (Parent: 65156-94-7) | Often synthesized in-house; parent 5-Cl-4-azaindole is the commercial starting material. |
| Molecular Formula | MW: 194.62 g/mol | |
| pKa (Pyrrole N-H) | ~12.5 - 13.0 | More acidic than indole (pKa ~17) due to the electron-withdrawing pyridine ring and 5-Cl substituent. |
| pKa (Pyridine N) | ~2.0 - 3.0 | Significantly less basic than pyridine (pKa 5.2) due to pyrrole fusion and ortho-chloro effect. |
| LogP (Predicted) | ~2.1 | The 5-Cl group increases lipophilicity compared to the non-chlorinated analog (LogP ~1.4), improving membrane permeability. |
| H-Bond Donors | 1 (Pyrrole N-H) | Critical for binding to the hinge region of kinase ATP pockets. |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | The N4 nitrogen often forms a water-mediated bridge in active sites. |
Part 2: Synthesis Strategy
The synthesis of 3-acetyl-5-chloro-4-azaindole is challenging because the 4-azaindole nucleus is electron-deficient compared to indole. Standard Friedel-Crafts acylation fails without activation because the Lewis acid coordinates to the pyridine nitrogen, deactivating the ring further.
Optimal Route: Aluminum Chloride-Mediated Acylation This method utilizes a massive excess of Lewis acid to complex the pyridine nitrogen and activate the acyl chloride, forcing the reaction at the C3 position.
Figure 1: Mechanism of Lewis Acid-mediated acylation. The initial coordination of AlCl3 to N4 is the rate-limiting deactivation step that must be overcome by excess catalyst.
Part 3: Reactivity Profile & Functionalization
This scaffold offers three distinct vectors for diversification, making it a "privileged structure" in fragment-based drug discovery (FBDD).
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C3-Acetyl Group (Electrophilic Carbon):
-
Reaction: Reductive amination or condensation.
-
Utility: Can be converted to an ethyl amine linker or a heterocycle (e.g., thiazole) to extend into the solvent-exposed region of a protein target.
-
-
C5-Chlorine (Electrophilic Handle):
-
Reaction: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Utility: The C5-Cl bond is activated by the adjacent pyridine nitrogen (N4), facilitating
or Pd-coupling more readily than chlorobenzenes.
-
-
N1-Pyrrole Nitrogen (Nucleophilic):
-
Reaction: Alkylation or Sulfonylation.
-
Utility: Modulates solubility and metabolic stability.
-
Figure 2: Orthogonal reactivity vectors allow for sequential functionalization without protecting groups.
Part 4: Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
Note: This protocol is adapted from standard electron-deficient azaindole acylation methodologies (e.g., Zhang et al., J. Org. Chem. 2002).[3]
Reagents:
-
5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Aluminum Chloride (
, anhydrous, 5.0 eq) -
Acetyl Chloride (2.0 eq)
-
Dichloromethane (DCM, anhydrous) or Nitromethane
Step-by-Step Methodology:
-
Pre-Complexation: In a flame-dried round-bottom flask under Argon, suspend 5-chloro-4-azaindole (1.0 g, 6.55 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[4]
-
Lewis Acid Addition: Carefully add
(4.36 g, 32.7 mmol) in portions. Caution: Exothermic. The solution will likely darken as the N-Al complex forms. Stir for 30 minutes at 0°C. -
Acylation: Add acetyl chloride (0.93 mL, 13.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–8 hours. Monitor by LC-MS (Target Mass: 195 [M+H]+). The 5-chloro group deactivates the ring, so reflux is often required compared to simple indoles.
-
Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into an ice/water slurry. Violent hydrolysis of excess
will occur. -
Workup: Adjust pH to ~8-9 using saturated
or . A precipitate may form. Extract with EtOAc (3 x 50 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from MeOH or purify via flash chromatography (0-10% MeOH in DCM).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the acetyl methyl singlet (~2.5-2.6 ppm), the downfield shift of the C2-H (aromatic proton next to NH), and the specific pattern of the pyridine protons (C6-H and C7-H) which should show ortho-coupling.
-
Yield: Typical yields range from 40-65% due to the deactivating nature of the 5-Cl substituent.
Part 5: Medicinal Chemistry Applications
1. Kinase Inhibition (Hinge Binding): The 3-acetyl-5-chloro-4-azaindole scaffold mimics the adenine ring of ATP.
-
N1-H: Acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).
-
N4: Acts as a hydrogen bond acceptor (e.g., Cys residue).
-
5-Cl: Occupies the hydrophobic "gatekeeper" pocket or solvent-front region, improving potency and selectivity over the non-chlorinated analog.
2. Bioisosterism: Replacing an indole with 4-azaindole lowers the LogP (making the drug more water-soluble) and reduces the risk of metabolic oxidation at the electron-rich C3 position (though the acetyl group blocks this anyway). The N4 nitrogen also reduces affinity for plasma proteins (high protein binding is a common issue with lipophilic indoles).
References
-
Zhang, Z., et al. "An Effective Procedure for the Acylation of Azaindoles at C-3."[3] The Journal of Organic Chemistry, vol. 67, no.[3] 17, 2002, pp. 6226-6227.[3] Link
- Popowycz, F., et al. "The synthetic chemistry and reactivity landscape of 4-azaindole." Tetrahedron, vol. 63, no. 36, 2007, pp. 8689-8707.
- Lefoix, M., et al. "Design and Synthesis of 5-Chloro-4-azaindole Derivatives as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 18, 2008.
- Hands, D., et al. "A Convenient Synthesis of 4-Azaindole." Synthesis, 1996, pp. 877-882.
